Scaffold Validation: 2-Methylimidazo[1,2-a]pyridine-3-carboxylate Core Delivers Pantothenate Synthetase Inhibition
The 2-methylimidazo[1,2-a]pyridine-3-carboxylate scaffold, of which the target compound is the tetrahydro lithium salt derivative, has been pharmacologically validated as a pantothenate synthetase (PS) inhibitor chemotype. Samala et al. (2014) reported that the most active derivative in a 30-compound series, N′-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b), exhibited an IC50 of 1.90 ± 0.12 μM against MTB PS and a minimum inhibitory concentration (MIC) of 4.53 μM against Mycobacterium tuberculosis with no cytotoxicity toward RAW 264.7 cells at 50 μM [1]. This establishes the 2-methylimidazo[1,2-a]pyridine-3-carboxylate core as a productive starting point for lead optimization, while the target compound's tetrahydro saturation and lithium salt form provide differentiated vectors for further derivatization.
| Evidence Dimension | MTB pantothenate synthetase inhibitory activity of the core scaffold class |
|---|---|
| Target Compound Data | The 2-methylimidazo[1,2-a]pyridine-3-carboxylate scaffold (parent of target compound) yields derivatives with MTB PS IC50 as low as 1.90 ± 0.12 μM; the tetrahydro lithium salt form is a direct precursor for analogous carboxamide libraries. |
| Comparator Or Baseline | Undecorated 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-79-6) and its hydrochloride salt are frequently used as baseline building blocks but lack the saturated pyridine ring and the lithium counterion that the target compound provides. |
| Quantified Difference | The most active derivative from this scaffold series (5b) achieves IC50 = 1.90 μM vs. MTB PS, whereas the core acid itself is typically inactive; the tetrahydro lithium salt offers a distinct synthetic entry point for generating saturated analogs that cannot be accessed from the aromatic acid. |
| Conditions | In vitro MTB PS enzyme inhibition assay; M. tuberculosis H37Rv MIC determination; RAW 264.7 cytotoxicity at 50 μM; all data from Samala et al. 2014. |
Why This Matters
Procurement of the lithium tetrahydro carboxylate, rather than the aromatic free acid, enables synthesis of saturated pantothenate synthetase inhibitor analogs—a chemical space inaccessible from the fully aromatic building block.
- [1] Samala G, Nallangi R, Devi PB, et al. Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorg Med Chem. 2014;22(15):4223-4232. doi:10.1016/j.bmc.2014.05.038 View Source
